molecular formula C₃₃H₃₇N₅O₆ B1154047 8-Hydroxy-9,10-dihydroergotamine

8-Hydroxy-9,10-dihydroergotamine

Cat. No.: B1154047
M. Wt: 599.68
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-9,10-dihydroergotamine (8'-OH-DHE) is a primary active metabolite of the anti-migraine drug Dihydroergotamine (DHE) . Under repeated administration, plasma concentrations of 8'-OH-DHE can be 5 to 7 times higher than those of the parent compound, and its long half-life (10-13 hours) is believed to contribute to the sustained prophylactic action of DHE therapy . This makes 8'-OH-DHE a critical compound for investigating the long-term and metabolic-mediated effects of DHE treatment. Researchers value 8'-OH-DHE for its high-affinity interaction with serotonin (5-HT) receptors, particularly the 5-HT1A receptor subtype. Membrane binding assays demonstrate that 8'-OH-DHE is a high-affinity ligand for 5-HT1A receptors, with IC50 values in the range of 8-11 nM . Functional studies in the rat brain show that 8'-OH-DHE acts as a partial agonist, inhibiting the firing of serotonergic neurons in the dorsal raphe nucleus and hyperpolarizing CA1 pyramidal cells in the hippocampus . Its action on these auto- and heteroreceptors suggests an ability to modulate neuronal excitability, which may underpin its role in migraine prophylaxis and potential anxiolytic effects . Beyond 5-HT1A receptors, 8'-OH-DHE exhibits a complex pharmacological profile. It also acts as an agonist at 5-HT1B, 5-HT1D, and 5-HT1F receptors, which are established targets in abortive migraine therapy . Furthermore, it shows significant activity at 5-HT2B and 5-HT2C receptors. Chronic exposure to 8'-OH-DHE causes a persistent agonist-mediated desensitization of 5-HT2B receptors, an effect that may be relevant to the long-term therapeutic actions of DHE . This compound is supplied for research applications only, including investigations into serotonergic signaling, neuropharmacology, migraine pathophysiology, and the mechanisms of prophylactic drug action. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₃₃H₃₇N₅O₆

Molecular Weight

599.68

Synonyms

(6aR,9S)-N-((2R,5S,10aS,10bS)-5-Benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-9-hydroxy-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide

Origin of Product

United States

Synthesis and Biotransformation Pathways of 8 Hydroxy 9,10 Dihydroergotamine

Chemical Synthesis Approaches for 8-Hydroxy-9,10-dihydroergotamine and its Analogs

The synthesis of dihydroergotamine (B1670595) is achieved through the reduction of the 9,10-double bond in the ergoline (B1233604) ring of ergotamine. gpatindia.com This structural modification alters its pharmacological properties. thieme-connect.com While specific details on the direct chemical synthesis of this compound are not extensively documented in the provided search results, the synthesis of DHE itself is a foundational step. gpatindia.com The creation of 8'-OH DHE derivatives with specific substitutions can enhance its agonizing activity at certain serotonin (B10506) receptors while reducing activity at dopamine (B1211576) receptors. google.com

Enzymatic and Microsomal Biotransformation of Dihydroergotamine to this compound

The biotransformation of DHE to 8'-OH-DHE is a key metabolic process occurring primarily in the liver. nih.goveur.nl This conversion is mediated by enzymes within liver microsomes, which are subcellular fractions of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes. nih.govdls.comspringernature.com

In Vitro Hepatic Microsomal Studies in Mammalian Systems

In vitro studies using liver microsomes from various mammalian species, including rats and humans, have been instrumental in understanding the metabolism of DHE. nih.govresearchgate.net These studies have confirmed that 8'-OH-DHE is the major metabolite formed. researchgate.net In incubations with rat and monkey liver microsomal preparations, 8'-hydroxy-dihydroergotamine was identified as the primary metabolite. researchgate.net The use of human liver microsomes has further solidified this finding, demonstrating that 8'-OH-DHE is the principal metabolite of DHE in humans. researchgate.netresearchgate.net

Role of Cytochrome P450 Isoenzymes in Metabolite Formation

The formation of 8'-OH-DHE is catalyzed by the cytochrome P450 (CYP) enzyme system. thieme-connect.comnih.gov Specifically, research points to the involvement of a cytochrome P-450 isoenzyme similar to the one responsible for the metabolism of macrolide antibiotics. nih.gov This particular isoenzyme, inducible by substances like pregnenolone-16 alpha-carbonitrile (PCN) and macrolides in rats, demonstrates a high affinity for DHE and is capable of its metabolism. nih.gov While this specific isoenzyme plays a significant role, it is also suggested that other cytochrome P450 proteins may be involved in the metabolism of DHE. nih.gov The metabolism of DHE can be inhibited by macrolide antibiotics, both ex vivo and in vitro, which can lead to clinically significant drug interactions. nih.govfda.gov

Biomimetic Oxidative Models for 8'-Hydroxylation of Dihydroergotamine

Biomimetic models serve as a valuable tool for studying drug metabolism, aiming to replicate the oxidative reactions that occur in biological systems. In the context of DHE, a biomimetic phase I reaction was evaluated to identify all potential metabolites. thieme-connect.comnih.gov One such model utilized a Jacobsen catalyst to scale up the production of oxidized metabolites of DHE. thieme-connect.comnih.gov While this biomimetic system was successful in producing two hydroxylated metabolites, it is noteworthy that the major metabolite formed by liver microsomes, 8'-OH-DHE, was not generated by this particular system. thieme-connect.com This highlights the complexity of enzymatic reactions and the challenges in perfectly replicating them in synthetic models.

Identification and Characterization of Other Dihydroergotamine Metabolites Relevant to Biotransformation Pathways

Besides the primary metabolite, 8'-OH-DHE, several other metabolites of DHE have been identified. nih.govgoogle.comnih.gov These include:

8',10'-dihydroxy-dihydroergotamine (8',10'-OH-DHE) nih.gov

2,3seco,N(1)formyl,3-keto,8'-hydroxy-dihydroergotamine (8'-OH,N(1)formyl-DHE) nih.gov

Dihydrolysergic acid amide (DH-LSA) nih.gov

Dihydrolysergic acid (DH-LS) nih.gov

A metabolite formed through the oxidative opening of the proline ring nih.gov

These metabolites are generally considered minor compared to 8'-OH-DHE. nih.gov Following oral administration, four DHE metabolites have been identified in human plasma. google.comfda.gov The pharmacological activity of these metabolites varies, with some, like 8'-OH-DHE, 8',10'-OH-DHE, and DH-LSA, exhibiting venoconstrictor activity, while others, such as 8'-OH,N(1)formyl-DHE and DH-LS, are largely inactive. nih.gov

Table 1: Key Metabolites of Dihydroergotamine

Metabolite Name Abbreviation Activity Notes
8'-Hydroxy-dihydroergotamine 8'-OH-DHE Primary active metabolite. nih.govnih.gov
8',10'-Dihydroxy-dihydroergotamine 8',10'-OH-DHE Exhibits venoconstrictor activity. nih.gov
2,3seco,N(1)formyl,3-keto,8'-hydroxy-dihydroergotamine 8'-OH,N(1)formyl-DHE Largely inactive. nih.gov
Dihydrolysergic acid amide DH-LSA Exhibits venoconstrictor activity. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Dihydroergotamine
Ergotamine
8',10'-dihydroxy-dihydroergotamine
2,3seco,N(1)formyl,3-keto,8'-hydroxy-dihydroergotamine
Dihydrolysergic acid amide
Dihydrolysergic acid
Pregnenolone-16 alpha-carbonitrile
Oleandomycin
Erythromycin
5-carboxamido-tryptamine
WAY 100635
[3H]8-OH-DPAT
Serotonin
Noradrenaline
Adrenaline
Dopamine
Sumatriptan
Zolmitriptan
Naratriptan
Rizatriptan
Eletriptan
Frovatriptan
Almotriptan
Methysergide
Bromocriptine
Pergolide
Antergan
N-benzyl-N,N-dimethylamine
Cyproheptadine
Iodosylbenzene
meso-tetraphenylporphinatoiron (III)
Caroverine
Chlorisondamine
Norepinephrine
Zidovudine
(-)-grandisin

Molecular Pharmacology and Receptor Interactions of 8 Hydroxy 9,10 Dihydroergotamine

Serotonergic Receptor Agonism and Antagonism

8-Hydroxy-9,10-dihydroergotamine exhibits a complex pattern of interaction with serotonin (B10506) (5-HT) receptors, acting as both an agonist and antagonist at various subtypes. This multifaceted serotonergic activity is central to its pharmacological effects.

5-HT1A Receptor Agonism and Functional Consequences in Neural Systems

This compound is a high-affinity ligand for the 5-HT1A receptor. nih.govnih.govbps.ac.uk Studies using membrane binding assays with [3H]8-OH-DPAT and [3H]WAY 100635 as radioligands have demonstrated its potent binding to this receptor. nih.govnih.govbps.ac.uk Functionally, it acts as a partial agonist at postsynaptic 5-HT1A receptors, for instance, on CA1 pyramidal cells in the hippocampus. nih.govnih.gov In this region, it is more potent than its parent compound, DHE, in hyperpolarizing these neurons. nih.govnih.gov

At the level of 5-HT1A autoreceptors located in the dorsal raphe nucleus (DRN), this compound also demonstrates agonist activity. nih.govnih.gov It produces a concentration-dependent inhibition of the firing of serotoninergic neurons in the DRN, an effect that can be completely blocked by the selective 5-HT1A receptor antagonist WAY 100635. nih.govnih.gov This inhibitory action on neuronal excitability, mediated through both auto- and heteroreceptors, may contribute to its pharmacological profile. nih.govnih.gov

Table 1: 5-HT1A Receptor Binding Affinity and Functional Activity of this compound

Parameter Value Species Assay
IC₅₀ 8–11 nM Rat Membrane binding assay with [³H]8-OH-DPAT and [³H]WAY 100635 nih.govnih.govbps.ac.uk
EC₅₀ 30.4 ± 0.8 nM Rat Inhibition of 5-HT cell firing in dorsal raphe nucleus nih.govnih.govbps.ac.uk

5-HT2A, 5-HT2B, and 5-HT2C Receptor Modulation

This compound demonstrates significant interaction with the 5-HT2 family of receptors. It acts as a competitive compound at both 5-HT2B and 5-HT2C receptors. nih.govnih.gov Notably, its interaction with 5-HT2B receptors is characterized by a biphasic competition curve, indicating complex binding, and it displays a high affinity with a Ki of 5 nM. nih.govnih.gov

Functionally, this compound is an agonist at both 5-HT2B and 5-HT2C receptors, stimulating cyclic GMP (cGMP) production. nih.govnih.gov Chronic exposure to this metabolite leads to a persistent, agonist-mediated desensitization of 5-HT2B receptors, a phenomenon not observed to the same extent with 5-HT2C receptors. nih.govnih.gov This selective and lasting modulation of 5-HT2B receptor signaling may be relevant to its long-term therapeutic actions. nih.govnih.gov Furthermore, DHE, the parent compound, exhibits agonist activity at 5-HT2A and 5-HT2C receptors. frontiersin.org

Table 2: 5-HT2 Receptor Binding and Functional Data for this compound

Receptor Parameter Value Assay
5-HT2B Ki 5 nM Binding assay in transfected fibroblasts nih.govnih.gov
5-HT2B pEC₅₀ 8.32 ± 0.09 cGMP production in transfected fibroblasts nih.govnih.gov
5-HT2C pEC₅₀ 7.83 ± 0.06 cGMP production in transfected fibroblasts nih.govnih.gov

Adrenergic Receptor Affinity and Activity

In addition to its serotonergic effects, this compound interacts with various adrenergic receptors, which plays a role in its vascular effects.

Alpha-Adrenoceptor Interactions (α1, α2A, α2B, α2C, α1A, α1D)

This compound, much like its parent compound DHE, exhibits affinity for alpha-adrenoceptors. researchgate.netnih.gov Specifically, DHE is known to have antagonist activity at α1B, α2A, and α2C-adrenoceptors and agonist activity at α2B-adrenoceptors. frontiersin.org The metabolite this compound shows weak alpha-adrenoceptor blockade in human varicose veins. researchgate.netnih.gov However, in canine femoral vein strips, it predominantly produces alpha-adrenoceptor blockade with negligible stimulatory effects. researchgate.netnih.gov The involvement of α1A, α1B, α1D, α2A, α2B, and α2C receptors has been theorized in the vasopressor responses of DHE. frontiersin.org

Dopaminergic Receptor Profile and Selectivity (D1, D2, D2L, D3, D4, D5)

This compound (8'-OH-DHE) is a primary active metabolite of dihydroergotamine (B1670595) (DHE). nih.govresearchgate.net Its pharmacological activity, particularly at dopaminergic receptors, is of significant interest, though much of the specific data is contextualized through the extensive research on its parent compound, DHE.

Ergot alkaloids, as a class, are known to interact with dopamine (B1211576) (DA) receptors, often as mixed agonist-antagonists. nih.gov DHE itself demonstrates a broad receptor profile that includes antagonist activity at several dopamine receptor subtypes. A high-throughput screening using a β-arrestin recruitment assay showed that DHE exhibits antagonist activity at D1, D3, D4, and D5 receptors. frontiersin.org

Binding affinity studies on human brain tissue provide further context for the dopaminergic interactions of ergot-derived compounds. While specific Ki values for 8'-OH-DHE across the full panel of dopamine receptors are not detailed in the provided research, the affinities of related ergoline (B1233604) dopamine agonists have been characterized. For instance, the ergoline agonists cabergoline (B1668192) and lisuride (B125695) show very high affinity for the D2 receptor, with Ki values of 0.61 nM and 0.95 nM, respectively. nih.gov These compounds, along with pergolide, also demonstrate high affinity for the D3 receptor subtype, comparable to the D3-selective agonist pramipexole (B1678040). nih.gov In contrast, the non-ergot agonists pramipexole and ropinirole (B1195838) show significantly weaker affinity for D2 receptors. nih.gov Alpha-dihydroergocryptine, another ergot derivative, displays a notable affinity for D1 receptors with a Ki of 35.4 nM. nih.gov This complex interaction of ergot-derived molecules with multiple dopamine receptor subtypes suggests that the antiparkinsonian effects of these agonists are mediated by more than just D2 receptor activity. nih.gov

Analytical Chemistry and Characterization Methodologies for 8 Hydroxy 9,10 Dihydroergotamine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of 8-Hydroxy-9,10-dihydroergotamine, enabling its separation from the parent compound and other metabolites, as well as its precise quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Various HPLC methods have been developed, often in conjunction with sensitive detection techniques, to quantify this metabolite in biological samples such as plasma.

One established method utilizes HPLC with fluorescence detection for the determination of dihydroergotamine (B1670595) in plasma, with the assay being validated over a concentration range of 0.1 to 10 ng/mL. researchgate.net This type of method highlights the need for high selectivity, especially concerning the extensive metabolism of dihydroergotamine into its main metabolite, 8'-hydroxydihydroergotamine. researchgate.netnih.gov Another approach involves a highly sensitive and selective HPLC method with sample pre-treatment, column switching, and fluorimetric detection for determining dihydroergotamine in plasma and urine. nih.gov This method demonstrates a high degree of selectivity with regard to this compound. nih.gov

For the simultaneous analysis of DHE and this compound, a liquid-liquid extraction from plasma samples is often the first step, followed by separation on a C18 column. researchgate.net

A summary of typical HPLC parameters is provided in the table below.

ParameterDetails
Sample Type Human Plasma
Extraction Liquid-Liquid Extraction
Analytical Column Zorbax C18 (50x2.1 mm I.D.)
Detection Fluorescence, Mass Spectrometry
Quantification Range pg/mL to ng/mL levels

Ultra-Performance Liquid Chromatography (UPLC) in Metabolite Analysis

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it a valuable tool for metabolite analysis. An ion-pair UPLC chromatographic method has been developed for the quantification of related substances in dihydroergotamine injection drug products. protocols.io This method is also utilized for monitoring the impurity profile during stability studies, where it has been instrumental in identifying and tracking the formation of various degradants. protocols.io

The enhanced resolution of UPLC is particularly beneficial in separating structurally similar compounds, such as isomers and metabolites, which is a common challenge in the analysis of ergot alkaloids and their derivatives.

Mass Spectrometry-Based Identification and Structural Elucidation

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is an indispensable tool for the definitive identification and structural elucidation of this compound.

LC-MS/MS for Metabolite Profiling and Quantification in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity for the quantification of this compound in complex biological matrices like human plasma. A validated LC-MS/MS method for the simultaneous determination of DHE and this compound has been successfully developed. researchgate.net This method involves liquid-liquid extraction, separation on a Zorbax C18 column, and detection by tandem mass spectrometry with an electrospray ionization (ESI) interface. researchgate.net

Table of LC-MS/MS Method Parameters:

ParameterSpecification
Instrumentation Liquid Chromatograph coupled with a Tandem Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Column Zorbax C18 (50x2.1 mm I.D.)
Internal Standard Caroverine
Lower Limit of Quantitation (LOQ) 11.0 pg/mL
Precision (Intra- and Inter-run) < 9.1%
Accuracy (Inter-run) Within 4%
Extraction Recovery ~52%
Chromatographic Run Time ~2.5 minutes

Q-TOF Elemental Analysis for Precise Mass Determination

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is utilized for high-resolution mass analysis, enabling the precise determination of the elemental composition of a compound. This technique can be applied to this compound to confirm its molecular formula by providing a highly accurate mass measurement, typically with an error of less than 5 ppm. The high mass accuracy of Q-TOF is crucial in distinguishing between compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the identification of the metabolite.

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are crucial in vitro tools used to determine the affinity of a compound for specific receptors. In the characterization of this compound (8-OH-DHE), the primary metabolite of Dihydroergotamine (DHE), these assays have been employed to understand its pharmacological profile. Research has demonstrated that 8-OH-DHE is not merely an inactive byproduct but possesses significant biological activity, binding to several monoaminergic receptors with affinities comparable to its parent compound, DHE. nih.gov

Studies utilizing membrane binding assays with various radioligands have shown that 8-OH-DHE is a high-affinity ligand for 5-HT1A receptors in the rat brain. nih.gov For instance, competitive binding assays using radiolabeled ligands such as [3H]8-OH-DPAT and [3H]WAY 100635 have been instrumental in quantifying this interaction. nih.gov The affinity is expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the competing ligand (in this case, 8-OH-DHE) that displaces 50% of the specific binding of the radioligand.

Beyond the 5-HT1A receptor, broader screening has shown that 8-OH-DHE interacts with a range of monoaminergic binding sites. In receptor binding studies performed with mammalian brain preparations, 8-OH-DHE displayed IC50 values similar to those of dihydroergotamine at six different monoaminergic binding sites, underscoring its potential role as an active metabolite. nih.gov

Binding Affinities (IC50) of this compound and Dihydroergotamine at 5-HT1A Receptors. nih.gov
CompoundRadioligandIC50 (nM)Receptor Source
This compound[3H]8-OH-DPAT8Rat Brain Membranes
This compound[3H]WAY 10063511Rat Brain Membranes
Dihydroergotamine[3H]8-OH-DPAT30Rat Brain Membranes
Dihydroergotamine[3H]WAY 10063528Rat Brain Membranes

Impurity Profiling and Degradation Product Analysis of Dihydroergotamine-Related Compounds

The stability of ergot alkaloids like dihydroergotamine is a critical aspect of pharmaceutical quality control. Impurities can arise from the manufacturing process or through degradation of the active pharmaceutical ingredient (API) over time due to factors such as pH, temperature, light, and oxidation. daicelpharmastandards.comnih.gov The analysis and control of these impurities are essential to ensure the purity, safety, and efficacy of the final drug product. daicelpharmastandards.com this compound itself is listed as a potential impurity and metabolite of dihydroergotamine. nih.govresearchgate.net

Forced degradation studies are performed to understand the stability of dihydroergotamine and to identify potential degradation products. These studies involve subjecting the drug substance to stress conditions more severe than those it would typically encounter during storage and use. akjournals.com Common stress conditions include exposure to acid, base, oxidation, heat (thermal stress), and light (photostress). akjournals.com

A systematic approach for the characterization of degradation products involves the use of advanced analytical techniques. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (LC-MS/MS), are powerful tools for separating, identifying, and quantifying impurities. researchgate.netakjournals.com An ion-pair UPLC chromatographic method, for example, has been developed to quantify related substances in dihydroergotamine mesylate injections. researchgate.net Following separation, techniques such as tandem mass spectrometry (MS/MS), nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (e.g., Q-TOF) are used to elucidate the structures of the unknown impurities. researchgate.netakjournals.comresearchgate.net

Studies have shown that dihydroergotamine degrades under various conditions. akjournals.com For instance, one impurity (Impurity-5) was identified as a product of acid, photo, thermal, and oxidative degradation, while another (Impurity-1) was primarily formed under basic conditions. akjournals.com The degradation of hydrogenated ergopeptide alkaloids has been found to follow pseudo-first-order kinetics, with stability being influenced by the dielectric constant of the solvent system. nih.gov Solutions in water-alcohol mixtures with specific dielectric constants (between 30 and 45) have been shown to enhance stability by reducing degradation through hydrolysis and oxidation. nih.gov

Summary of Dihydroergotamine Degradation Studies. akjournals.com
Stress ConditionObserved Degradation Products/ImpuritiesAnalytical Techniques
Acidic (e.g., 1N HCl)Impurity-1 (m/z 271)UPLC, LC-MS/MS
BasicImpurity-1UPLC
Photolytic (Light Exposure)Impurity-5 (m/z 588)UPLC, LC-MS/MS
ThermalImpurity-5UPLC
OxidativeImpurity-5UPLC

Structure Activity Relationship Sar Studies and Rational Design of 8 Hydroxy 9,10 Dihydroergotamine Derivatives

Impact of 8'-Hydroxylation on Receptor Binding and Functional Activity

The introduction of a hydroxyl group at the 8' position of the C-8 side chain of dihydroergotamine (B1670595) (DHE) significantly influences its pharmacological profile. 8'-hydroxy-dihydroergotamine (8'-OH-DHE) is the primary and active metabolite of DHE. drugbank.com Studies have shown that this hydroxylation does not diminish, and in some cases enhances, the affinity and activity at various monoaminergic receptors.

Particularly at the serotonin (B10506) 5-HT1A receptor, 8'-OH-DHE has been identified as a high-affinity ligand. nih.govnih.gov Membrane binding assays revealed that 8'-OH-DHE has a higher affinity for the 5-HT1A receptor than DHE itself. nih.govnih.gov Functional studies have further characterized both DHE and 8'-OH-DHE as partial agonists at the 5-HT1A receptor. nih.govnih.gov Electrophysiological recordings have shown that 8'-OH-DHE is more potent than DHE in hyperpolarizing CA1 pyramidal cells in rat hippocampal slices, an effect mediated by 5-HT1A receptors. nih.govnih.gov Both compounds also inhibit the firing of serotoninergic neurons in the dorsal raphe nucleus, acting as agonists at 5-HT1A autoreceptors. nih.gov

The following table summarizes the binding affinities (IC50) and functional potencies (EC50) of DHE and 8'-OH-DHE at the 5-HT1A receptor.

CompoundRadioligandReceptorIC50 (nM)Functional AssayEC50 (nM)
DHE[3H]8-OH-DPAT5-HT1A28-30Inhibition of DRN neuron firing10.9 ± 0.3
8'-OH-DHE[3H]8-OH-DPAT5-HT1A8-11Inhibition of DRN neuron firing30.4 ± 0.8
DHE[3H]WAY 1006355-HT1A28-30
8'-OH-DHE[3H]WAY 1006355-HT1A8-11

Data sourced from references nih.govnih.gov.

Design and Synthesis of Novel Dihydroergotamine Derivatives with Modified Receptor Selectivity

The complex pharmacology of dihydroergotamine, which interacts with a broad range of receptors, has prompted efforts to design and synthesize novel derivatives with more selective receptor binding profiles. nih.govnih.gov The goal is to retain the therapeutic efficacy while minimizing off-target effects.

Strategies for Modulating Dopaminergic Receptor Agonism and Antagonism

A key focus in the rational design of DHE derivatives has been the modulation of their activity at dopamine (B1211576) receptors. While DHE exhibits agonist activity at several dopamine receptor subtypes, this can contribute to undesirable side effects. researchgate.net A patent for 8'-OH-DHE derivatives describes a strategy to reduce this dopaminergic activity. google.com The invention proposes that specific substitutions on the parent 8'-OH-DHE molecule can lead to a reduction in agonist activity at dopamine receptors, particularly the D2L and D4 subtypes. google.com This approach aims to create compounds with a more favorable side effect profile by diminishing their interaction with the dopaminergic system. Other research has explored the dopaminergic actions of various ergot derivatives, highlighting the potential for modifying this activity through chemical synthesis. nih.gov

Enhancing Serotonergic and Adrenergic Receptor Specificity

Efforts have also been directed towards enhancing the specificity of dihydroergotamine derivatives for certain serotonergic and adrenergic receptors. The therapeutic effects of DHE in migraine are largely attributed to its agonist activity at 5-HT1B and 5-HT1D receptors. nih.gov Therefore, a rational design approach would seek to optimize interactions with these receptor subtypes while minimizing activity at other receptors to reduce side effects. The synthesis of DHE was itself an early example of modifying the receptor profile of an ergot alkaloid, as it exhibits greater alpha-adrenergic antagonist activity and less potent arterial vasoconstriction compared to ergotamine. nih.gov The principle of making small structural changes to influence affinity and selectivity is a cornerstone of medicinal chemistry and is actively applied to the design of novel DHE derivatives. acnp.org

Isotopic Labeling and its Applications in Mechanistic and Metabolic Studies

Isotopic labeling is a powerful tool for elucidating the metabolic fate and mechanisms of action of drugs. The use of tritium-labeled dihydroergotamine was instrumental in identifying 8'-hydroxy-dihydroergotamine as its major primary metabolite in humans. nih.gov By administering the labeled compound, researchers were able to track its distribution, metabolism, and excretion, leading to the discovery and quantification of its metabolites. nih.gov This technique is crucial for understanding the in vivo behavior of a drug and its derivatives. Further mechanistic studies can employ isotopically labeled compounds to probe their interactions with specific enzymes and receptors, providing a deeper understanding of their pharmacological effects at a molecular level.

Conformational Analysis and its Relationship to Receptor Binding

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a receptor. Even subtle differences in structure can lead to significant changes in binding affinity and functional activity. Molecular dynamics simulations have been employed to study the binding interactions of dihydroergotamine with the 5-HT1B receptor. nih.govacs.org These studies have revealed subtle variations in the ligand-receptor interactions and receptor secondary structures when comparing DHE to other ergot alkaloids. nih.govacs.org

Analysis of the root-mean-square fluctuations (RMSF) can indicate the stability of the ligand within the binding pocket. nih.govacs.org Furthermore, computational methods such as the molecular mechanism-general born surface area (MM-GBSA) can be used to calculate binding energies, providing a quantitative measure of binding strength. nih.govacs.org These types of analyses help to identify key residues within the receptor that are crucial for ligand binding and receptor activation. By understanding the conformational requirements for optimal receptor interaction, it is possible to rationally design derivatives with improved binding energies and more favorable structural dynamics, potentially leading to enhanced potency and selectivity. nih.govacs.org

Preclinical Pharmacological Research Models for 8 Hydroxy 9,10 Dihydroergotamine

In Vitro Cell-Based Assays for Receptor Activity Assessment

The pharmacological profile of 8-Hydroxy-9,10-dihydroergotamine (8-OH-DHE) has been characterized through various in vitro cell-based assays, revealing its interaction with multiple monoaminergic receptors. These studies are crucial for understanding the compound's mechanism of action at a molecular level.

Membrane binding assays using radioligands are a primary method for determining the affinity of a compound for specific receptors. Studies performed with mammalian brain preparations have shown that 8-OH-DHE is a high-affinity ligand for 5-HT1A receptors. nih.govnih.gov In these assays, 8-OH-DHE demonstrated an IC50 value—the concentration required to inhibit 50% of the radioligand binding—of 8-11 nM for the 5-HT1A receptor. nih.gov This indicates a strong binding affinity comparable to that of its parent compound, dihydroergotamine (B1670595) (DHE). nih.gov

Beyond simple binding, functional assays are employed to determine whether the compound acts as an agonist (activator) or antagonist (blocker) at the receptor. In studies using rat brain sections, 8-OH-DHE was shown to enhance the specific binding of [³⁵S]GTP-γ-S to membranes containing 5-HT1A receptors, such as those from the dorsal raphe nucleus and the hippocampus. nih.gov This stimulation of [³⁵S]GTP-γ-S binding is a hallmark of G protein-coupled receptor (GPCR) activation, confirming that 8-OH-DHE acts as an agonist at 5-HT1A receptors. nih.gov However, the effect was noted to be less pronounced than that of the full agonist 5-carboxamidotryptamine (B1209777) (5-CT) in the hippocampus, suggesting it may be a partial agonist. nih.gov

Further functional assessment in brain stem slices showed that 8-OH-DHE inhibited the firing of serotoninergic neurons in the dorsal raphe nucleus with an EC50 value of 30.4 +/- 0.8 nM. nih.gov This electrophysiological effect, which was preventable by the selective 5-HT1A antagonist WAY 100635, provides further evidence of its agonist activity at these receptors. nih.gov

Table 1: In Vitro Receptor Activity of this compound

Receptor Subtype Assay Type Brain Region Measurement Value (nM) Reference
5-HT1A Radioligand Binding Mammalian Brain IC50 8-11 nih.gov
5-HT1A [³⁵S]GTP-γ-S Binding Rat Dorsal Raphe, Hippocampus Agonist Activity - nih.gov
5-HT1A Electrophysiology Rat Dorsal Raphe Nucleus EC50 30.4 ± 0.8 nih.gov

Isolated Organ and Tissue Perfusion Studies (e.g., human and canine veins)

The vascular effects of 8-OH-DHE have been investigated using isolated tissue preparations, particularly human veins, to understand its direct action on blood vessels. A study conducted in healthy male volunteers involved the direct local infusion of 8-OH-DHE into superficial hand veins. nih.gov This model allows for the direct assessment of a substance's venoconstrictor properties in a clinically relevant tissue.

In this human study, 8-OH-DHE was found to elicit a marked venoconstrictor effect that was similar in magnitude to that of its parent compound, DHE. nih.gov The investigation of the time course of this action revealed that the venoconstrictor effect began during the 10-minute infusion period, with about one-third of the maximum effect being present by the end of the infusion. nih.gov The effect continued to increase, reaching its peak approximately 20 minutes after the infusion ended. nih.gov This strong venoconstrictor activity was observed to remain fairly constant for the remainder of the 180-minute observation period. nih.gov While studies have been conducted on the effects of the parent compound DHE in both human and canine veins, the specific investigation of 8-OH-DHE has been highlighted in human hand veins. nih.govnih.gov

Animal Models for Investigating Mechanistic Pathways

Animal models have been instrumental in elucidating the specific mechanistic pathways through which 8-OH-DHE exerts its effects, particularly concerning neurotransmitter systems and vascular responses.

Rodent Models for Neurotransmitter System Modulation (e.g., rat brain studies)

Rat brain models have been central to understanding the influence of 8-OH-DHE on the serotoninergic system. nih.gov Research has focused on its activity at 5-HT1A receptors, which are found in high density in areas like the hippocampus and the dorsal raphe nucleus, and function as important auto- and hetero-receptors. nih.govwikipedia.org

Intracellular recordings in rat hippocampal slices demonstrated that 8-OH-DHE was more potent than DHE in hyperpolarizing CA1 pyramidal cells. nih.gov This hyperpolarization is a direct consequence of 5-HT1A receptor activation. nih.gov As expected for a partial agonist, 8-OH-DHE was also shown to prevent subsequent hyperpolarization of these same cells by the full agonists 5-HT or 5-CT. nih.gov

Furthermore, studies on brain stem slices containing the dorsal raphe nucleus, the primary site of serotonin-producing neurons, showed that 8-OH-DHE inhibits the firing of these neurons. nih.gov This action at the 5-HT1A autoreceptors on the neuronal cell bodies leads to a reduction in serotonin (B10506) release from nerve terminals. nih.govwikipedia.org These inhibitory effects on neuronal excitability in both the hippocampus and dorsal raphe nucleus are key mechanistic insights gained from rodent models. nih.gov

Future Directions and Research Opportunities

Elucidating Undiscovered Pharmacological Activities and Off-Target Interactions

Studies have shown that 8'-OH-DHE elicits a marked venoconstrictor effect, similar to that of the parent compound, DHE. researchgate.netnih.gov This activity is crucial as it may contribute to the therapeutic efficacy of DHE in treating migraines. nih.gov Furthermore, investigations into its receptor interactions have revealed that both DHE and 8'-OH-DHE are high-affinity ligands for 5-HT1A receptors, with 8'-OH-DHE showing a higher affinity. nih.gov Both compounds act as partial agonists at these receptors, which could contribute to their prophylactic effects in migraine management by inhibiting neuronal excitability. nih.gov

However, the full spectrum of its receptor interactions and potential off-target effects remains to be fully elucidated. DHE itself interacts with a broad range of receptors, including various serotonin (B10506), adrenergic, and dopamine (B1211576) receptors. nih.govfrontiersin.orgpatsnap.com Given the structural similarity, it is plausible that 8'-OH-DHE also interacts with a wider array of receptors than currently documented. Future research should focus on comprehensive screening of 8'-OH-DHE against a wide panel of G protein-coupled receptors (GPCRs) and other potential targets to uncover any previously unknown pharmacological activities. This could reveal novel therapeutic applications or explain certain side effects associated with DHE administration.

Table 1: Known Pharmacological Activities of Dihydroergotamine (B1670595) and its Metabolites

CompoundActivityReceptor/TargetObserved Effect
Dihydroergotamine (DHE)VenoconstrictionMultiple (including 5-HT1D)Constriction of cerebral blood vessels
8'-hydroxy-dihydroergotamine (8'-OH-DHE)VenoconstrictionNot fully specifiedSimilar to DHE
Dihydroergotamine (DHE)Partial Agonist5-HT1AInhibition of neuronal excitability
8'-hydroxy-dihydroergotamine (8'-OH-DHE)Partial Agonist5-HT1AInhibition of neuronal excitability (more potent than DHE in some assays)
Dihydroergotamine (DHE)Broad Receptor BindingSerotonin, Adrenergic, Dopamine receptorsComplex pharmacological profile

Advancements in Analytical Techniques for Complex Biological Matrices and Metabolite Characterization

These techniques have enabled the sensitive and specific determination of DHE and its 8'-hydroxylated metabolite. researchgate.net For instance, a validated LC-MS/MS method has been developed for the simultaneous determination of DHE and 8'-OH-DHE in human plasma with a lower limit of quantitation (LLOQ) in the picogram per milliliter range. researchgate.net However, challenges remain, particularly in the extraction of these compounds from biological samples and in the characterization of other, potentially minor, metabolites. nih.gov

Future advancements in analytical techniques are crucial. The development of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) could provide even greater sensitivity and selectivity, allowing for the detection and characterization of novel or low-abundance metabolites. nih.gov Furthermore, the implementation of novel sample preparation techniques, such as solid-phase microextraction (SPME) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, could improve the efficiency and reproducibility of metabolite extraction from complex matrices. nih.gov

Table 2: Comparison of Analytical Techniques for Ergot Alkaloid Analysis

TechniqueAdvantagesLimitationsApplication to 8-OH-DHE
HPLC with Fluorescence DetectionGood sensitivity for fluorescent compoundsRequires derivatization for non-fluorescent compounds; potential for interferenceEstablished method for ergot alkaloids
LC-MS/MSHigh sensitivity and selectivity; structural informationMatrix effects can suppress ionization; more expensive instrumentationCurrent gold standard for quantification in plasma
UHPLC-HRMSVery high sensitivity and mass accuracy; untargeted metabolite screeningComplex data analysis; higher costFuture direction for comprehensive metabolite profiling

Computational Chemistry and Molecular Modeling Applications for Receptor Docking and Ligand Design

Computational chemistry and molecular modeling are powerful tools for understanding the interactions between ligands and their receptors at a molecular level. nih.govmemphis.edunih.gov These approaches can be instrumental in elucidating the binding mode of 8-Hydroxy-9,10-dihydroergotamine to its target receptors and in designing new ligands with improved pharmacological profiles.

Given that DHE and its metabolite interact with various GPCRs, homology modeling can be used to generate three-dimensional structures of these receptors for which experimental structures are not yet available. nih.govmemphis.edu Subsequently, molecular docking simulations can predict the binding poses of 8'-OH-DHE within the active sites of these receptors. nih.govnih.govresearchgate.net These studies can help to rationalize the observed structure-activity relationships and guide the design of novel derivatives with enhanced affinity or selectivity.

For instance, by understanding the key interactions between 8'-OH-DHE and the 5-HT1A receptor, it may be possible to design new compounds that are more potent or have a more favorable side-effect profile. Molecular dynamics simulations can further refine the docked poses and provide insights into the dynamic behavior of the ligand-receptor complex. nih.govnih.gov The ultimate goal of these computational approaches is to accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising new chemical entities. substack.com

Exploration of Novel Synthetic Routes and Derivatization Strategies for Metabolite-Based Research

The availability of pure this compound is crucial for conducting detailed pharmacological and toxicological studies. While this compound is a metabolite of DHE, its isolation from biological sources in sufficient quantities for extensive research can be challenging. Therefore, the development of efficient and scalable synthetic routes is of great interest.

The total synthesis of ergot alkaloids is a complex undertaking due to their intricate tetracyclic ergoline (B1233604) ring system. mdpi.com However, significant progress has been made in this area, with various strategies developed for the construction of the ergoline skeleton. mdpi.comresearchgate.net These synthetic methodologies could be adapted to specifically produce this compound.

Furthermore, the exploration of derivatization strategies for 8'-OH-DHE could lead to the discovery of new compounds with unique pharmacological properties. By selectively modifying different functional groups on the molecule, it may be possible to enhance its activity at specific receptors or to alter its pharmacokinetic properties. These derivatization efforts, guided by the insights gained from computational modeling, could pave the way for the development of a new generation of therapeutics based on the structure of this active metabolite. The biosynthesis of ergot alkaloids is also an area of active research, and understanding these pathways could provide alternative, biocatalytic approaches to the production of this compound and its analogs. rsc.orgnih.govresearchgate.net

Q & A

Q. Q: What synthetic methodologies are commonly employed for 8-Hydroxy-9,10-dihydroergotamine, and how can reaction conditions be optimized for yield and purity?

A:

  • Synthetic Routes : The compound is typically synthesized via hydrolysis or oxidation of ergot alkaloid precursors. For example, tert-butyl ester intermediates (e.g., tert-butyl 8-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate) are hydrolyzed under acidic or basic conditions (e.g., LiOH in EtOH:THF:H₂O) to yield the carboxylic acid derivative .
  • Optimization : Key parameters include solvent ratios, reaction temperature (e.g., 27°C for 48 hours), and stoichiometric control of reagents. Monitoring via TLC (e.g., silica gel plates with ethyl acetate/petroleum ether) ensures reaction completion .
  • Characterization : Use IR spectroscopy for functional group identification (e.g., hydroxyl and carbonyl stretches at 3495–1681 cm⁻¹), NMR (¹H/¹³C) for structural elucidation, and HRMS for molecular mass confirmation .

Basic Research: Analytical Validation

Q. Q: Which analytical techniques are critical for validating the structural integrity of this compound in experimental samples?

A:

  • Primary Methods :
    • NMR Spectroscopy : Assign proton environments (e.g., aromatic protons at δ 8.70–7.44 ppm in DMSO-d₆) and carbon signals (e.g., carbonyl carbons at δ 187.52–165.89 ppm) .
    • Chromatography : HPLC with UV detection ensures purity, while TLC validates reaction progress .
  • Advanced Techniques : X-ray crystallography (if crystalline) or computational modeling (e.g., DFT) resolves stereochemical ambiguities .

Advanced Research: Mechanistic Studies

Q. Q: How can researchers investigate the biochemical mechanism of action of this compound, particularly its receptor-binding properties?

A:

  • In Vitro Assays : Radioligand binding studies (e.g., using [³H]-labeled dihydroergotamine) quantify affinity for serotonin (5-HT₁B/1D) or dopamine receptors .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify key binding residues and conformational changes.
  • Functional Assays : Measure downstream effects (e.g., cAMP inhibition) in cell lines expressing target receptors .

Advanced Research: Data Contradiction Analysis

Q. Q: How should researchers address conflicting reports on the toxicity profile of this compound in preclinical studies?

A:

  • Replication : Repeat experiments under standardized conditions (e.g., dose, administration route, animal model) .
  • Meta-Analysis : Systematically review literature to identify variables (e.g., impurities, solvent carriers) causing discrepancies.
  • Toxicogenomics : Use transcriptomic/proteomic profiling to uncover mechanistic pathways (e.g., oxidative stress markers) .

Methodological Guidance: Experimental Design

Q. Q: What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

A:

  • Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism, R).
  • Error Analysis : Report confidence intervals (95% CI) and use ANOVA for multi-group comparisons.
  • Power Analysis : Predefine sample sizes to ensure statistical robustness (α = 0.05, β = 0.2) .

Methodological Guidance: Data Presentation

Q. Q: How should spectral and chromatographic data for this compound be presented to enhance reproducibility?

A:

  • Spectral Annotations : Label NMR/IR peaks with chemical shifts and coupling constants (e.g., δ 8.70 ppm, d, J = 1.6 Hz) .
  • Chromatograms : Include retention times, mobile phases, and detector settings (e.g., HPLC λ = 254 nm) .
  • Raw Data : Deposit in open-access repositories (e.g., Zenodo) with metadata on instrument calibration .

Advanced Research: Stability and Degradation

Q. Q: What strategies can mitigate the degradation of this compound during long-term storage?

A:

  • Storage Conditions : Use inert atmospheres (N₂) and low temperatures (-20°C). Avoid light exposure (amber vials) .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with periodic HPLC analysis .
  • Excipient Screening : Test stabilizers (e.g., antioxidants like BHT) in formulation buffers .

Ethical and Safety Considerations

Q. Q: What safety protocols are essential for handling this compound in laboratory settings?

A:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .
  • Waste Disposal : Neutralize acidic byproducts before disposal. Follow institutional guidelines for hazardous waste.
  • Emergency Procedures : Train personnel on first-aid measures (e.g., eye irrigation with saline for accidental exposure) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.